![molecular formula C22H19N3O B4439466 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4439466.png)
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide
Descripción general
Descripción
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide, also known as MLN8054, is a selective inhibitor of the Aurora A kinase, which is an important protein involved in cell division. MLN8054 has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
Studies: Further studies may be conducted to elucidate the precise mechanism of action of 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide and its effects on other cellular processes.
Conclusion:
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide is a selective inhibitor of Aurora A kinase with potential use in cancer treatment. Its complex synthesis method and high cost may limit its widespread use, but it is a valuable tool for studying the role of Aurora A kinase in cancer and other cellular processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide is a useful tool for studying the role of Aurora A kinase in cancer and other cellular processes. Its selectivity and good pharmacokinetic properties make it a valuable compound for in vitro and in vivo experiments. However, its complex synthesis method and high cost may limit its widespread use.
Direcciones Futuras
There are several possible future directions for the study of 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide and Aurora A kinase inhibition. These include:
1. Combination therapy: 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide may be used in combination with other cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance.
2. Biomarker development: Biomarkers may be developed to identify patients who are most likely to benefit from 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide treatment.
3. New inhibitors: New inhibitors of Aurora A kinase may be developed with improved selectivity and pharmacokinetic properties.
4.
Aplicaciones Científicas De Investigación
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-20-5-3-2-4-18(20)15-21(25)22(26)24-19-8-6-16(7-9-19)14-17-10-12-23-13-11-17/h2-13,15H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCBSXHARCGEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.